9,10-Epoxy-13-hydroxy-11-octadecenoate
Description
Properties
Molecular Formula |
C18H32O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
8-[3-[(E)-3-hydroxyoct-1-enyl]oxiran-2-yl]octanoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-7-10-15(19)13-14-17-16(22-17)11-8-5-4-6-9-12-18(20)21/h13-17,19H,2-12H2,1H3,(H,20,21)/b14-13+ |
InChI Key |
BWLQUNFALXKBSJ-BUHFOSPRSA-N |
SMILES |
CCCCCC(C=CC1C(O1)CCCCCCCC(=O)O)O |
Isomeric SMILES |
CCCCCC(/C=C/C1C(O1)CCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(O1)CCCCCCCC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Positional Variants
12,13-Epoxy-9-hydroxy-10-octadecenoate
- Structure : Epoxy group at C12–C13, hydroxyl at C9, double bond at C10 .
- Analytical Detection: Detected in ruminal studies, where its levels decrease with SYNB supplementation, similar to 9,10-epoxy-13-hydroxy-11-octadecenoate .
9,10-Epoxy-11-hydroxy-12-octadecenoate
- Structure : Epoxy at C9–C10, hydroxyl at C11, double bond at C12.
- Commercial Relevance: Available as methyl esters (e.g., Methyl 9(S),10(S)-Epoxy-11(S)-hydroxy-12(Z)-octadecenoate) for biochemical research .
9,10,13-Trihydroxy-11-octadecenoate (9,10,13-THODE)
- Structure : Three hydroxyl groups at C9, C10, and C13, with a double bond at C11 .
- Occurrence : Detected in cured meat products, with concentrations ranging from 0.4–10.2 μg/g .
Functional and Metabolic Differences
Key Observations :
Positional Isomerism: The location of epoxy and hydroxyl groups dictates metabolic pathways. For example, 9,10-epoxy-13-hydroxy-11-octadecenoate is linked to ruminal microbial activity, while 12,13-epoxy-9-hydroxy-10-octadecenoate is associated with plant stress responses .
Analytical Challenges : Structural similarities necessitate advanced techniques like HPLC-MS/MS for differentiation. For instance, 9,10,13-THODE has a lower detection limit (0.016 μg/g) compared to 9,10-EPODE (0.200 μg/g) .
Biosynthetic Pathways: These compounds likely originate from lipoxygenase (LOX) or cytochrome P450 (CYP450) activity. 9,10-DiHODE, a dihydroxy derivative, is formed via CYP450-mediated oxidation of linolenic acid .
Preparation Methods
Substrate Preparation and Epoxidation
9-Hydroperoxyoctadecadienoic acid (9-HpODE), derived from linoleic acid via lipoxygenase oxidation, serves as the substrate. Incubation with B. vulgaris extract at pH 7.4 for 5 minutes generates 9-hydroxy-10E-12R,13S-cis-epoxy products. Prolonged incubation (60 minutes) induces epoxide hydrolase activity, yielding 9R/S,12S,13S-trihydroxyoctadecenoate as a hydrolysis byproduct.
Stereochemical Analysis
Chiral HPLC and GC-MS confirm the stereoselectivity of enzymatic epoxidation. The major products are 9S,10S-trans-epoxy-11E-13S-hydroxyoctadecenoate and its 9R,10R-trans counterpart, with a diastereomeric ratio of 3:2. Acid hydrolysis (0.1 M HCl, 25°C) of the epoxide produces four trihydroxy isomers, dominated by 9S,10R,13S-trihydroxyoctadecenoic acid (40%).
Epoxidation of Hydroperoxide Precursors
Synthesis of Hydroperoxide Intermediate
13-Hydroperoxy-9,11-octadecadienoic acid (13-LOOH) is synthesized via autoxidation of linoleic acid under O₂ atmosphere. Epoxidation with tert-butyl hydroperoxide (TBHP) in dichloromethane at 25°C produces tert-butyl (9R*,10S*,11E,13S*)-9,10-epoxy-13-hydroxy-11-octadecenoate.
Hydrolysis and Aminolysis
The tert-butyl ester undergoes hydrolysis (pH 9, K₂CO₃/MeOH) to yield 9,10-epoxy-13-hydroxy-11-octadecenoate. Competing aminolysis with lysine derivatives in 1-methyl-2-pyrrolidone/water (8:2) at 37°C produces Nε-(epoxy-hydroxyacyl)lysine adducts, confirming the electrophilic reactivity of the epoxide.
Table 2: Comparative Yields of Hydroperoxide-Derived Routes
| Process | Conditions | Yield (%) |
|---|---|---|
| Hydroperoxide synthesis | O₂, 25°C, 12 h | 75 |
| Epoxidation | TBHP, CH₂Cl₂, 25°C | 82 |
| Ester hydrolysis | K₂CO₃/MeOH, pH 9, 3 h | 89 |
Metal-Catalyzed Epoxidation with Methyltrioxorhenium (MTO)
Epoxidation of Diene Substrates
Methyl 13(S)-acetyloxyoctadeca-9(Z),11(E)-dienoate is epoxidized using MTO (5 mol%), pyridine (12 mol%), and 30% H₂O₂ in dichloromethane at -5°C. The reaction proceeds via stereoselective epoxidation, yielding a 3:2 mixture of 9R*,10S*-epoxy and 9S*,10R*-epoxy diastereomers in 92% yield.
Structural Confirmation
¹H NMR (500 MHz, CDCl₃) of the product shows characteristic epoxy resonances at δ 3.08 (dd, J = 2.10, 7.78 Hz) and δ 2.80 (dt, J = 2.01, 5.58 Hz), alongside olefinic protons at δ 5.99–5.92 (m). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₁H₃₆O₅, [M+H]⁺ calc. 367.2489, found 367.2485).
Analytical and Purification Techniques
Chromatographic Separation
Normal-phase HPLC (heptane/MTBE 96:4) resolves diastereomers, while reverse-phase C18 columns (MeOH/H₂O 85:15) isolate hydrolysis products. GC-MS with trimethylsilyl (TMS) derivatization identifies trihydroxy metabolites via characteristic fragmentation patterns (m/z 173, 259).
Q & A
Q. How does this compound interact with cellular membranes or signaling receptors?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
